molecular formula C12H12N4S B1479954 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile CAS No. 2098091-08-6

2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile

Cat. No.: B1479954
CAS No.: 2098091-08-6
M. Wt: 244.32 g/mol
InChI Key: JYPSQQUTLLHQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile” is a complex organic compound. It contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring . This compound also features a thiophene ring, which is a five-membered aromatic ring with a sulfur atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . In a two-step reaction, the first step involves the synthesis of (3Z,5E)-1-methyl-3,5-bis(thiophen-2-ylmethylene)piperidin-4-one derivatives by stirring a mixture of 1-methylpiperidin-4-one and substituted thiophene-carbaldehydes in the presence of methanol . In the second and final step, these compounds are refluxed with phenyl-hydrazine to achieve the target compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific substituents and their positions on the rings .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The compound could potentially undergo a variety of reactions due to the presence of multiple reactive sites, including the nitrile group, the pyrazole and pyridine nitrogens, and the thiophene sulfur .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the compound’s melting point, boiling point, density, and solubility would be influenced by factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the specific intermolecular forces .

Safety and Hazards

The safety and hazards associated with “2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile” would depend on factors such as its toxicity, reactivity, and environmental impact. These properties have not been reported in the available literature .

Future Directions

The future directions for research on “2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile” could include further studies on its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential as a pharmaceutical compound, given the reported anti-inflammatory properties of similar compounds .

Properties

IUPAC Name

2-(3-thiophen-3-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c13-3-5-16-11-1-4-14-7-10(11)12(15-16)9-2-6-17-8-9/h2,6,8,14H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPSQQUTLLHQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2C3=CSC=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile
Reactant of Route 2
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile
Reactant of Route 3
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile
Reactant of Route 6
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.